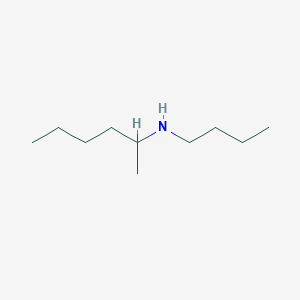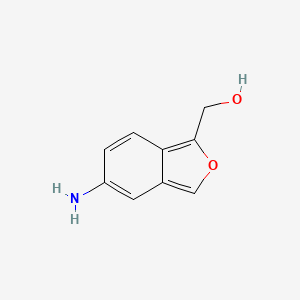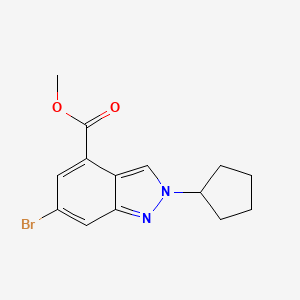
(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-fluoro-2-methylbutan-2-ol.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium iodide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ®-4-amino-3-fluoro-2-methylbutan-2-one.
Reduction: Formation of ®-4-amino-2-methylbutan-2-ol.
Substitution: Formation of ®-4-amino-3-iodo-2-methylbutan-2-ol.
Aplicaciones Científicas De Investigación
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group may participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-amino-3-chloro-2-methylbutan-2-ol hydrochloride
- ®-4-amino-3-bromo-2-methylbutan-2-ol hydrochloride
- ®-4-amino-3-iodo-2-methylbutan-2-ol hydrochloride
Uniqueness
®-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H13ClFNO |
|---|---|
Peso molecular |
157.61 g/mol |
Nombre IUPAC |
(3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1 |
Clave InChI |
JUPPCXIRHYEIQN-PGMHMLKASA-N |
SMILES isomérico |
CC(C)([C@@H](CN)F)O.Cl |
SMILES canónico |
CC(C)(C(CN)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)

![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)

![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



![{Amino[(3,4-dihydroxyphenyl)sulfanyl]methylidene}azanium acetate](/img/structure/B11821758.png)
![N-[4-(2-bromo-4,5-difluorophenoxy) phenyl]-l-asparagine](/img/structure/B11821760.png)




